3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
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Overview
Description
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile oxide. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide.
Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated precursor with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the morpholine moiety but shares the oxadiazole ring.
1-(Morpholin-4-yl)propan-1-one: Contains the morpholine group but lacks the oxadiazole ring.
Uniqueness
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is unique due to the combination of the oxadiazole ring and the morpholine moiety. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-2-4-13(5-3-12)16-17-14(22-18-16)6-7-15(20)19-8-10-21-11-9-19/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBMWNGRXQCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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